molecular formula C12H27N B1627286 Dodecan-1-(15N)amine CAS No. 204451-52-5

Dodecan-1-(15N)amine

Cat. No. B1627286
M. Wt: 186.34 g/mol
InChI Key: JRBPAEWTRLWTQC-KCKQSJSWSA-N
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Description

Dodecan-1-(15N)amine is a chemical compound with the molecular formula C12H27N . It has a molecular weight of 186.34 g/mol. It is also known by other names such as Dodecylamine, n-Dodecylamine, Alamine 4, Armeen 12D, Laurinamine, Laurylamine, Nissan Amine BB, 1-Aminododecane, Amine 12, Armeen 12, Lauramine, 1-Dodecylamine, Amine BB, Farmin 20D, Kemamine P690, and Monododecylamine .


Synthesis Analysis

The synthesis of amines like Dodecan-1-(15N)amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds. Other methods include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of Dodecan-1-(15N)amine consists of a chain of 12 carbon atoms with an amine group (-NH2) attached to one end . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

Amines like Dodecan-1-(15N)amine can undergo a variety of chemical reactions. For instance, they can react with alkyl halides in S N 2 reactions .


Physical And Chemical Properties Analysis

Dodecan-1-(15N)amine has a molecular weight of 185.3495 . The boiling point of a similar compound, 1-Dodecanamine, is reported to be between 405.65 K and 532.2 K . More specific physical and chemical properties of Dodecan-1-(15N)amine were not found in the search results.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Dodecan-1-(15N)amine is utilized in the direct amination of dodecanol with ammonia over heterogeneous catalysts, showing that ammonia pressure does not significantly influence the reaction while extra hydrogen benefits dodecanol conversion and dodecylamine selectivity. A notable yield of dodecylamine was achieved under specific conditions, indicating the potential for efficient amine production processes (Ruiz et al., 2017).

Environmental Remediation

  • Modified mesoporous silicas grafted with multi-amine groups have shown significant promise in the adsorption of heavy metal ions such as Pb2+, Cu2+, Cd2+, Zn2+, and Hg2+. The efficiency of these materials indicates their potential for environmental cleanup, particularly in water treatment technologies (Zhang et al., 2007).

Corrosion Inhibition

  • Novel surfactants, including derivatives of Dodecan-1-(15N)amine, have been synthesized for their corrosion inhibiting effects on carbon steel in acidic solutions. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Hegazy et al., 2013).

Materials Science

  • Studies have explored the binding affinities of dodecylamine to Pt nanoparticles, revealing the impact of particle size on catalytic activities. This insight is vital for designing catalysts with optimized activity for chemical reactions (Yang et al., 2006).
  • Additionally, the formation of organogels through the combination of L-amino acids with Nepsilon-dodecyl-L-lysine esters demonstrates the potential of dodecan-1-(15N)amine derivatives in creating materials with tailored physical properties (Suzuki et al., 2009).

Carbon Capture

  • Functionalization of SBA-15 mesoporous silica with amines, including dodecan-1-(15N)amine derivatives, has been investigated for carbon dioxide capture. These materials offer a pathway to mitigate CO2 emissions, addressing climate change (Shimon et al., 2018).

Safety And Hazards

Dodecylamine, a compound similar to Dodecan-1-(15N)amine, is considered hazardous. It is combustible and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

dodecan-1-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBPAEWTRLWTQC-KCKQSJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584341
Record name Dodecan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecan-1-(15N)amine

CAS RN

204451-52-5
Record name Dodecan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204451-52-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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